Antiarrhythmic Potency: Glycinexylidide Exhibits 74% Lower Activity Than Lidocaine
In a direct comparative study using a digitalis-induced arrhythmia model in guinea pig atria, glycinexylidide (GX) demonstrated only 1/10 the antiarrhythmic potency of lidocaine, whereas the intermediate metabolite MEGX retained 83.3% of lidocaine's potency [1]. A separate study in an animal model confirmed that plasma levels of GX possess 26% of the antiarrhythmic activity of lidocaine [2].
| Evidence Dimension | Relative antiarrhythmic potency |
|---|---|
| Target Compound Data | GX: 0.10 × lidocaine potency (relative potency = 0.10); 26% antiarrhythmic activity of lidocaine |
| Comparator Or Baseline | Lidocaine (relative potency = 1.0; 100% activity); MEGX (relative potency = 0.833) |
| Quantified Difference | GX is 90% less potent than lidocaine in suppressing digitalis-induced arrhythmias; GX exhibits 74% lower antiarrhythmic activity than lidocaine |
| Conditions | Digitalis-induced arrhythmias in guinea pig atria; animal model for antiarrhythmic activity |
Why This Matters
Procurement of GX rather than lidocaine or MEGX is essential for studies investigating the diminished pharmacological contribution of terminal metabolites or for calibrating analytical methods that must distinguish between compounds with widely divergent biological activities.
- [1] Smith ER, Duce BR. Anti-arrhythmic effects of lidocaine metabolites. Am Heart J. 1974;88(6):765-769. View Source
- [2] Strong JM, Mayfield DE, Atkinson AJ Jr, Burris BC, Raymon F, Webster LT Jr. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Clin Pharmacol Ther. 1975;17(2):184-194. View Source
